2-chloro-n-[(dimethylcarbamoyl)methyl]-n-methylacetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-9(2)7(12)5-10(3)6(11)4-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBBWVSPWDSWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide typically involves the reaction of dimethylcarbamoyl chloride with N-methylacetamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods may involve continuous flow reactors to ensure high yields and purity.
Chemical Reactions Analysis
2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives of this compound have demonstrated activity against breast and prostate cancer cell lines, with IC₅₀ values indicating potent effects .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. In vitro studies suggest that it may possess efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for similar compounds have shown promising results, indicating potential for development as an antimicrobial agent .
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. For example, enzyme inhibition studies indicate that related compounds can affect acetylcholinesterase activity, which is crucial for neurotransmission .
Agricultural Applications
Pesticide Development
The compound's structural features make it a candidate for development as a pesticide or herbicide. Research into chlorinated compounds has revealed their effectiveness in controlling various pests and pathogens in agricultural settings. The potential for this compound to act as a biocontrol agent could be explored further through field trials .
Synthesis and Derivatives
The synthesis of this compound often involves multi-step chemical processes that can yield various derivatives with modified biological activities. These derivatives can be tailored to enhance specific properties such as solubility, potency, or selectivity towards biological targets.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of structurally similar compounds found that treatment with these agents led to a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of related compounds was tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to those of commercially available antibiotics, highlighting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylcarbamoyl group can also interact with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Chloroacetamide Derivatives
Key Observations :
- Substituent Diversity : The dimethylcarbamoyl group in the target compound contrasts with aryl (e.g., alachlor), heterocyclic (e.g., thienyl in ), and simple alkyl groups (e.g., -OCH₃ in alachlor). These substitutions modulate lipophilicity, hydrogen-bonding capacity, and steric hindrance, affecting bioavailability and target binding .
- Herbicidal Activity : Alachlor and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) exhibit potent herbicidal effects due to their bulky aryl and alkoxy groups, which enhance soil adsorption and inhibit plant fatty acid synthesis. The dimethylcarbamoyl derivative may lack similar efficacy due to reduced lipophilicity .
- Synthetic Complexity : Compounds like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (from ) require multi-step syntheses involving trichloroethylation, whereas the target compound’s synthesis likely involves carbamoylation of chloroacetamide precursors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : The dimethylcarbamoyl group reduces water solubility compared to alachlor but enhances compatibility with polar aprotic solvents like DMSO. This suggests utility in pharmaceutical formulations requiring organic solubility .
- Stability : Bulky substituents (e.g., 2,6-dimethylphenyl in ) or carbamoyl groups may shield the amide bond from hydrolysis, improving shelf-life compared to simpler analogs like 2-chloro-N-methylacetamide .
Toxicological and Environmental Profiles
Key Observations :
- Toxicity: Limited data exist for the dimethylcarbamoyl derivative, but chloroacetamides generally exhibit moderate toxicity due to reactive chloro and amide groups. Alachlor’s higher LD₅₀ reflects its lower acute toxicity despite environmental persistence .
Biological Activity
2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide is a compound of interest in various fields, including medicinal chemistry and toxicology. Its unique structure, featuring a chloro group and a dimethylcarbamoyl moiety, suggests potential biological activities that warrant thorough investigation. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C5H10ClN2O2
- Molecular Weight : 166.60 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Odor | Pungent |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily linked to its interaction with various biomolecules. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This mechanism is critical for its application in drug design and development.
Toxicological Profile
Research indicates that this compound exhibits toxic properties. It is categorized as harmful if swallowed and can cause skin burns and eye damage upon contact . The compound's potential carcinogenic effects are also under investigation, emphasizing the need for careful handling in laboratory settings.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various acetamides, including this compound, against resistant strains of bacteria. Results indicated moderate effectiveness, suggesting potential as a lead compound for further development .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cell lines. The findings revealed significant cytotoxicity at high concentrations, necessitating further exploration into its safety profile for therapeutic applications .
- Pharmacological Potential : Research into the pharmacological properties of related compounds has shown promise in targeting specific enzymes involved in disease pathways. This suggests that this compound may have similar applications, particularly in oncology .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound | Biological Activity | Toxicity Level |
|---|---|---|
| 2-Chloro-N-methylacetamide | Moderate antimicrobial activity | Harmful if swallowed |
| 2-Chloro-N,N-dimethylacetamide | High cytotoxicity | Causes severe burns |
| Dimethylcarbamoyl Chloride | Used as an intermediate in drugs | Probable carcinogen |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via C-amidoalkylation of aromatic substrates using reagents like POCl₃ for cyclization. For example, chloroacetamide derivatives are prepared by condensing substituted phenylacetamides with triazole or other heterocycles under acidic conditions . Optimization involves controlling reaction temperature (typically 60–80°C), solvent polarity (e.g., ethyl acetate or acetonitrile), and stoichiometric ratios of intermediates. Post-synthesis purification employs column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .
- NMR Spectroscopy : ¹H NMR resolves methyl/methylene protons (δ 2.2–3.5 ppm) and aromatic substituents, while ¹³C NMR confirms carbamoyl and chloroacetamide moieties .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers reconcile contradictions in environmental toxicity data for chloroacetamide derivatives?
- Methodological Answer : Contradictions arise from variables such as safener use, exposure duration, and metabolite activity. For example, while chloroacetamides like dimethenamid exhibit herbicidal activity, their degradation products (e.g., ethanesulfonic acids) may persist in groundwater . To resolve discrepancies:
- Comparative Studies : Test parent compounds versus degradates in ecotoxicological assays (e.g., Daphnia magna mortality or algal growth inhibition) .
- Safener Co-Application : Evaluate if compounds like furilazole reduce phytotoxicity in non-target plants by modulating glutathione-S-transferase activity .
- Analytical Monitoring : Use LC-MS/MS to quantify residues in soil/water matrices and correlate with toxicity endpoints .
Q. What experimental designs are effective for assessing enzyme inhibition potential in medicinal chemistry studies?
- Methodological Answer :
- In Vitro Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition using acetylthiocholine) .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., antimalarial dihydrofolate reductase) .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Modeling : Train models on datasets of antileishmanial or anticancer activity to identify critical substituents (e.g., chloro vs. methoxy groups) .
- Reaction Path Screening : Apply algorithms like GRRM to explore plausible synthetic routes and bypass trial-and-error approaches .
Q. What methodologies are recommended for studying environmental fate and degradation kinetics?
- Methodological Answer :
- Hydrolysis Studies : Incubate compounds at pH 5–9 and analyze degradation products via HPLC-UV .
- Photolysis Experiments : Use xenon-arc lamps to simulate sunlight and track half-lives via LC-MS .
- Soil Column Leaching : Monitor mobility of parent compounds and metabolites (e.g., oxanilic acids) using ¹⁴C-labeled analogs .
Specialized Applications in Material Science
Q. How can this compound be utilized in polymer or coating development?
- Methodological Answer :
- Crosslinking Agent : Incorporate into polyurethane formulations via carbamate linkages to enhance thermal stability (TGA analysis) .
- Surface Functionalization : Graft onto silica nanoparticles using silane coupling agents; confirm via FTIR and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
